molecular formula C13H15F6N3O4 B2388476 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) CAS No. 2060062-87-3

2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid)

Cat. No.: B2388476
CAS No.: 2060062-87-3
M. Wt: 391.27
InChI Key: YDMNVIZDYISACR-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) is a compound that belongs to the class of heterocyclic organic compounds. It features an azetidine ring fused with a pyrimidine ring, and it is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) typically involves the formation of the azetidine ring followed by its fusion with the pyrimidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and proceeds through a Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and other scalable technologies to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various azetidine derivatives.

Scientific Research Applications

2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) apart from similar compounds is its unique combination of the azetidine and pyrimidine rings. This structural feature provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following characteristics:

PropertyValue
Chemical Formula C13H15F6N3O4
Molecular Weight 391.27 g/mol
IUPAC Name 2-(azetidin-3-yl)-4,6-dimethylpyrimidine; bis(trifluoroacetic acid)
Appearance Powder
Storage Temperature 4 °C

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to 2-(azetidin-3-yl)-4,6-dimethylpyrimidine exhibit significant antimicrobial activity. For instance, triazolopyrimidine derivatives have been shown to possess strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Antiproliferative Effects

Research indicates that related pyrimidine compounds can exhibit antiproliferative activity against various cancer cell lines. A study on substituted triazolopyrimidines revealed their capacity to induce apoptosis in murine melanoma B16 cells while showing low toxicity towards normal cells . This suggests a potential therapeutic application in cancer treatment.

The biological activity of these compounds is often linked to their ability to interact with cellular components. For example, studies on azetidine derivatives have indicated that they may inhibit tubulin polymerization at the colchicine binding site, leading to cell cycle arrest and apoptosis . Additionally, some derivatives exhibit nuclease-like activity and can intercalate DNA, further supporting their potential as therapeutic agents .

Case Studies

  • Antimicrobial Activity against MRSA
    • A comparative study assessed the efficacy of various triazolopyrimidine derivatives against MRSA. The results showed that certain compounds significantly reduced bacterial viability and biofilm formation compared to controls.
  • Cytotoxicity in Cancer Models
    • In vitro testing on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines demonstrated that specific azetidine derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as anticancer agents .

Properties

IUPAC Name

2-(azetidin-3-yl)-4,6-dimethylpyrimidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2C2HF3O2/c1-6-3-7(2)12-9(11-6)8-4-10-5-8;2*3-2(4,5)1(6)7/h3,8,10H,4-5H2,1-2H3;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMNVIZDYISACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CNC2)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F6N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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